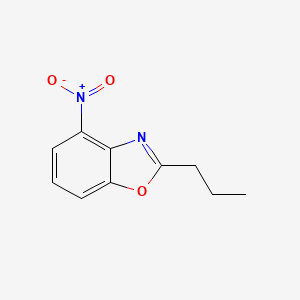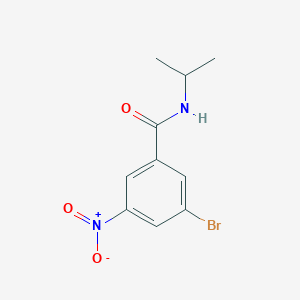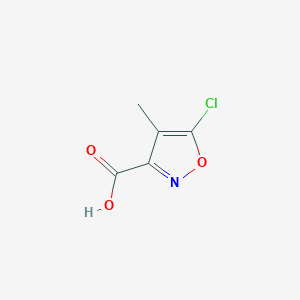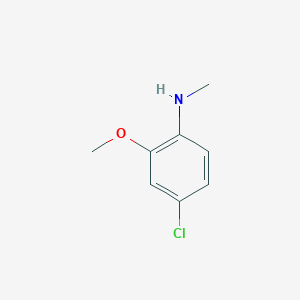
1,2-Difluoro-4-ethylsulfonylbenzene
概要
説明
1,2-Difluoro-4-ethylsulfonylbenzene is an organic compound with the molecular formula C8H8F2O2S and a molecular weight of 206.21 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of two fluorine atoms and an ethylsulfonyl group attached to a benzene ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-4-ethylsulfonylbenzene typically involves the introduction of fluorine atoms and an ethylsulfonyl group onto a benzene ring. One common method is the sulfonylation of 1,2-difluorobenzene with ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
1,2-Difluoro-4-ethylsulfonylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethylsulfonyl group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the fluorine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the ethylsulfonyl group.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the sulfonyl group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation of the ethylsulfonyl group can yield sulfonic acids or sulfonates.
Reduction Products: Reduction can lead to the formation of ethylthiol or ethylsulfide derivatives.
科学的研究の応用
1,2-Difluoro-4-ethylsulfonylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Difluoro-4-ethylsulfonylbenzene involves its interaction with various molecular targets. The fluorine atoms and the ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
1,2-Difluorobenzene: Lacks the ethylsulfonyl group, making it less reactive in certain chemical reactions.
4-Ethylsulfonylbenzene: Does not contain fluorine atoms, resulting in different chemical properties.
1,2-Dichlorobenzene: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.
Uniqueness
1,2-Difluoro-4-ethylsulfonylbenzene is unique due to the presence of both fluorine atoms and an ethylsulfonyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to similar compounds.
特性
IUPAC Name |
4-ethylsulfonyl-1,2-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKPJNBCDJOHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

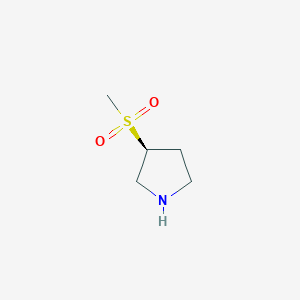

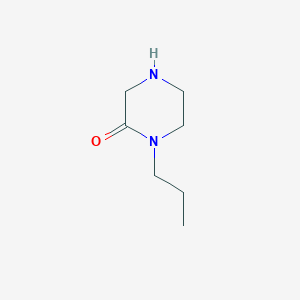
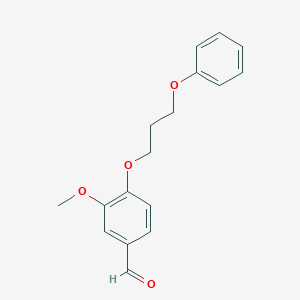
![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)
![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)
